3,4,5-trimethoxy-N-(2-phenoxyethyl)benzamide
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Overview
Description
3,4,5-trimethoxy-N-(2-phenoxyethyl)benzamide is a chemical compound with the molecular formula C19H23NO5. It is known for its unique structure, which includes a benzamide core substituted with three methoxy groups and a phenoxyethyl side chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-trimethoxy-N-(2-phenoxyethyl)benzamide typically involves the reaction of 3,4,5-trimethoxybenzoic acid with 2-phenoxyethylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve stirring the reactants in an organic solvent like dichloromethane at room temperature for several hours .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity of the final product through techniques like recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3,4,5-trimethoxy-N-(2-phenoxyethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide group can be reduced to form the corresponding amine.
Substitution: The phenoxyethyl side chain can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of 3,4,5-trimethoxybenzoic acid.
Reduction: Formation of 3,4,5-trimethoxy-N-(2-phenoxyethyl)amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, including anti-cancer properties.
Industry: Potential use in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3,4,5-trimethoxy-N-(2-phenoxyethyl)benzamide involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3,4,5-trimethoxybenzamide: Lacks the phenoxyethyl side chain.
3,4,5-trimethoxyphenethylamine: Contains an amine group instead of an amide.
3,4,5-trimethoxyphenylacetic acid: Contains a carboxylic acid group instead of an amide
Uniqueness
3,4,5-trimethoxy-N-(2-phenoxyethyl)benzamide is unique due to its combination of methoxy groups and the phenoxyethyl side chain, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C18H21NO5 |
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Molecular Weight |
331.4 g/mol |
IUPAC Name |
3,4,5-trimethoxy-N-(2-phenoxyethyl)benzamide |
InChI |
InChI=1S/C18H21NO5/c1-21-15-11-13(12-16(22-2)17(15)23-3)18(20)19-9-10-24-14-7-5-4-6-8-14/h4-8,11-12H,9-10H2,1-3H3,(H,19,20) |
InChI Key |
GKQDIYOLUVJFDL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NCCOC2=CC=CC=C2 |
solubility |
>49.7 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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